molecular formula C35H39N5O7 B11497089 5'-[4-(Adamantan-1-YL)phenyl]-9-(morpholin-4-YL)-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione

5'-[4-(Adamantan-1-YL)phenyl]-9-(morpholin-4-YL)-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione

Cat. No.: B11497089
M. Wt: 641.7 g/mol
InChI Key: XITGCIPGHFKDAW-UHFFFAOYSA-N
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Description

5’-[4-(Adamantan-1-YL)phenyl]-9-(morpholin-4-YL)-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes adamantane, morpholine, and nitro groups, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

The synthesis of 5’-[4-(Adamantan-1-YL)phenyl]-9-(morpholin-4-YL)-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically starts with the preparation of adamantane derivatives, followed by the introduction of the phenyl and morpholine groups. The nitro group is then added through nitration reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The adamantane and phenyl groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5’-[4-(Adamantan-1-YL)phenyl]-9-(morpholin-4-YL)-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as high stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 5’-[4-(Adamantan-1-YL)phenyl]-9-(morpholin-4-YL)-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Adamantane derivatives: Known for their stability and use in drug development.

    Morpholine-containing compounds: Often used in medicinal chemistry for their bioactivity.

    Nitroaromatic compounds:

Properties

Molecular Formula

C35H39N5O7

Molecular Weight

641.7 g/mol

IUPAC Name

1-[4-(1-adamantyl)phenyl]-9'-morpholin-4-yl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C35H39N5O7/c41-31-35(19-24-14-29(40(44)45)28(37-5-8-46-9-6-37)15-27(24)38-7-10-47-20-30(35)38)32(42)39(33(43)36-31)26-3-1-25(2-4-26)34-16-21-11-22(17-34)13-23(12-21)18-34/h1-4,14-15,21-23,30H,5-13,16-20H2,(H,36,41,43)

InChI Key

XITGCIPGHFKDAW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C3CC4(C5COCCN5C3=C2)C(=O)NC(=O)N(C4=O)C6=CC=C(C=C6)C78CC9CC(C7)CC(C9)C8)[N+](=O)[O-]

Origin of Product

United States

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